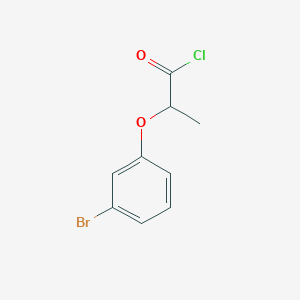

2-(3-Bromophenoxy)propanoyl chloride

Description

BenchChem offers high-quality 2-(3-Bromophenoxy)propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenoxy)propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQURBTMGIIUNQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-(3-Bromophenoxy)propanoyl chloride (CAS 1092300-28-1): Properties, Synthesis, and Handling for Research Applications

Executive Summary

2-(3-Bromophenoxy)propanoyl chloride is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—a reactive acyl chloride, a stereogenic center, and a brominated aromatic ring suitable for cross-coupling reactions—makes it a versatile building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway with detailed protocols, an overview of its reactivity, and critical safety and handling information tailored for laboratory professionals. The methodologies described herein are designed to be self-validating, emphasizing causality and procedural integrity.

Physicochemical and Structural Properties

2-(3-Bromophenoxy)propanoyl chloride is a compound whose utility is defined by its distinct structural features. While extensive experimental data is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1092300-28-1 | [1] |

| Molecular Formula | C₉H₈BrClO₂ | Calculated |

| Molecular Weight | 263.52 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid (predicted) | Inferred from similar acyl chlorides |

| Boiling Point | Not available; likely high, requires vacuum distillation | Inferred |

| Density | Not available; >1 g/cm³ (predicted) | Inferred |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols). | Inferred from chemical class |

| Chemical Class | Acyl Chloride, Aryl Bromide, Ether | Structural Analysis |

Synthesis and Purification: A Two-Stage Approach

The most logical and established route to an acyl chloride is the chlorination of its parent carboxylic acid.[2] Therefore, a robust synthesis of 2-(3-Bromophenoxy)propanoyl chloride is predicated on the efficient preparation of its precursor, 2-(3-Bromophenoxy)propanoic acid.

Stage 1: Synthesis of 2-(3-Bromophenoxy)propanoic Acid (Precursor)

The formation of the ether linkage is efficiently achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 3-bromophenol to form a nucleophilic phenoxide, which then displaces a leaving group from an electrophilic propionate synthon. Using ethyl 2-bromopropionate is advantageous due to its commercial availability and reactivity, followed by a straightforward ester hydrolysis to yield the desired carboxylic acid.

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromophenol (1.0 eq) and anhydrous acetone (200 mL).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred vigorously. The use of a carbonate base is critical as it is strong enough to deprotonate the phenol but not so harsh as to promote side reactions.

-

Electrophile Addition: Add ethyl 2-bromopropionate (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Ester Isolation): After cooling to room temperature, filter off the potassium salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(3-bromophenoxy)propanoate.

-

Hydrolysis: To the crude ester, add a 2M solution of sodium hydroxide (2.0 eq) and ethanol (100 mL). Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid. The carboxylic acid will precipitate as a solid or oil.

-

Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target carboxylic acid. Further purification can be achieved by recrystallization.

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Stage 2: Chlorination to 2-(3-Bromophenoxy)propanoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation.[2] Thionyl chloride (SOCl₂) is the preferred reagent for this process on a laboratory scale. Its utility stems from the fact that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying the purification of the final product.[3]

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., a bubbler containing NaOH solution to neutralize HCl and SO₂).

-

Reagent Addition: Charge the flask with 2-(3-Bromophenoxy)propanoic acid (1.0 eq) and add thionyl chloride (SOCl₂) (2.0 eq) slowly at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C). Vigorous gas evolution will be observed. Maintain reflux for 2-3 hours, or until gas evolution ceases.

-

Purification: The reaction is self-validating; the cessation of gas evolution indicates completion. Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation at atmospheric pressure. The final product, 2-(3-Bromophenoxy)propanoyl chloride, is then purified by fractional distillation under reduced pressure to prevent thermal decomposition.

Caption: Workflow for the conversion of the carboxylic acid to the acyl chloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(3-Bromophenoxy)propanoyl chloride lies in the orthogonal reactivity of its functional groups.

-

Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[2] This allows for the facile synthesis of esters (from alcohols), amides (from amines), and ketones (from organocuprates).[2][4] The reaction proceeds via an addition-elimination mechanism.[2]

-

Aryl Bromide: The C-Br bond on the phenyl ring is a robust handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex biaryl systems or arylamines.

-

Chiral Center: The α-carbon of the propanoyl group is a stereocenter. If an enantiomerically pure starting material is used, the stereochemistry is typically retained in nucleophilic acyl substitution reactions, allowing for the synthesis of chiral molecules.

Caption: Key reactivity pathways of 2-(3-Bromophenoxy)propanoyl chloride.

Safety, Handling, and Storage

As an acyl chloride, 2-(3-Bromophenoxy)propanoyl chloride is expected to be a corrosive and hazardous substance. Proper handling is paramount to ensure laboratory safety.[5][6]

Table 2: GHS Hazard Information (Inferred from Propionyl Chloride)

| Hazard Class | Statement | Precautionary Code |

| Flammable Liquid | H225: Highly flammable liquid and vapor | P210 |

| Acute Toxicity | H302: Harmful if swallowed | P270, P301+P312 |

| Acute Toxicity | H331: Toxic if inhaled | P261, P304+P340 |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280, P303+P361+P353 |

| Eye Damage | H318: Causes serious eye damage | P305+P351+P338 |

Source:[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[5]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are immediately accessible.[5]

-

Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[5] If there is a risk of exposure above occupational limits, a NIOSH/MSHA-approved respirator should be used.[5]

Handling and Storage

-

Handling: Use only under a chemical fume hood.[5] Avoid breathing vapors or mist.[5] Prevent contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[6] The compound is a lachrymator (causes tearing) and may have a strong, unpleasant odor.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The storage area should be designated for corrosive materials. Keep away from incompatible materials such as water, alcohols, strong oxidizing agents, and strong bases.[5][6]

First-Aid Measures

-

Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Conclusion

2-(3-Bromophenoxy)propanoyl chloride is a high-value synthetic intermediate whose utility is derived from its unique combination of reactive functional groups. By understanding its properties, employing robust synthetic protocols, and adhering to strict safety procedures, researchers can effectively leverage this compound for the development of novel molecules in the fields of drug discovery and materials science.

References

- Fisher Scientific. (2010).

- Sigma-Aldrich. (2024).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025).

- BLD Pharm. (n.d.). 56895-12-6|2-(4-Bromophenoxy)propanoyl chloride.

- Key Organics. (n.d.). Safety Data Sheet - 2-(3-bromophenoxy)propanoyl chloride.

- PubChem. (n.d.). 2-Bromopropanoyl chloride.

- BLD Pharm. (n.d.). 1160249-17-1|2-(2-Bromophenoxy)propanoyl chloride.

- Material Safety D

- Wikipedia. (n.d.). Propionyl chloride.

- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

- Quora. (2017).

- Pearson. (n.d.). Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. savemyexams.com [savemyexams.com]

- 3. quora.com [quora.com]

- 4. Draw a mechanism for the reaction of propanoyl chloride with 2 mo... | Study Prep in Pearson+ [pearson.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. eastharbourgroup.com [eastharbourgroup.com]

2-(3-Bromophenoxy)propanoyl chloride vs 2-(4-Bromophenoxy)propanoyl chloride isomers

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2-(3-Bromophenoxy)propanoyl Chloride and 2-(4-Bromophenoxy)propanoyl Chloride Isomers

Executive Summary

In the landscape of medicinal chemistry and drug development, positional isomerism presents both a challenge and an opportunity. Subtle changes in the spatial arrangement of atoms can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical analysis of two such isomers: 2-(3-bromophenoxy)propanoyl chloride and 2-(4-bromophenoxy)propanoyl chloride. As versatile acylating agents, these compounds serve as critical building blocks for the synthesis of novel therapeutic agents. This document offers researchers, scientists, and drug development professionals a detailed exploration of their synthesis, a comparative analysis of their spectroscopic signatures, robust analytical protocols for their separation, and insights into their application, grounded in established scientific principles and authoritative references.

The Significance of Positional Isomerism: A Comparative Overview

The distinction between the meta (3-bromo) and para (4-bromo) positions on the phenoxy ring is fundamental. This seemingly minor structural variance influences the electron distribution across the aromatic system, which in turn affects the reactivity of the distal propanoyl chloride moiety and the overall polarity of the molecule. For drug development professionals, understanding these differences is paramount, as they can dictate everything from reaction kinetics in a synthetic route to the binding affinity of the final active pharmaceutical ingredient (API) with its biological target. The bromophenol structural motif is prevalent in marine natural products and has been associated with a wide array of biological activities, including antimicrobial, antioxidant, and anticancer effects, making these isomers valuable scaffolds for drug discovery.[1][2][3]

Synthesis of Isomeric 2-(Bromophenoxy)propanoyl Chlorides

The most common and efficient pathway to synthesize these isomeric acyl chlorides involves a two-step process: first, the preparation of the precursor carboxylic acids, followed by their conversion to the more reactive acyl chlorides.

Precursor Synthesis: 2-(Bromophenoxy)propanoic Acids

The synthesis begins with a Williamson ether synthesis, reacting the corresponding bromophenol (3-bromophenol or 4-bromophenol) with a 2-halopropanoic acid, such as 2-chloropropionic acid, under basic conditions. The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that subsequently displaces the halide from the propanoic acid.

Conversion to Acyl Chlorides: A Mechanistic Perspective

The conversion of the stable carboxylic acid to the highly reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for a compelling reason: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4][5] Their evolution from the reaction mixture drives the equilibrium towards the product side, ensuring a high yield in an irreversible manner.[4]

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[6] This forms a highly reactive intermediate, an acyl chlorosulfite. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate, releases the final acyl chloride product along with SO₂ and HCl.[7][8]

Caption: General two-step synthesis pathway.

Detailed Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)propanoyl Chloride

This protocol details the synthesis of the para isomer and can be adapted for the meta isomer by substituting 4-bromophenol with 3-bromophenol.

Step 1: Synthesis of 2-(4-Bromophenoxy)propanoic Acid

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

-

To this solution, add 2-chloropropionic acid (1.2 eq) dropwise.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the crude 2-(4-bromophenoxy)propanoic acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Step 2: Synthesis of 2-(4-Bromophenoxy)propanoyl Chloride

-

Safety Note: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and reacts with moisture to release toxic gases.

-

Place the dried 2-(4-bromophenoxy)propanoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser (fitted with a drying tube).

-

Add thionyl chloride (SOCl₂) (1.5-2.0 eq), either neat or with an inert solvent like dichloromethane (DCM).[5]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Gently heat the mixture to reflux (for neat SOCl₂, ~76 °C) for 2-3 hours. The evolution of gases (SO₂ and HCl) should be observed.

-

Once the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-(4-bromophenoxy)propanoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[9]

Comparative Physicochemical & Spectroscopic Characterization

The identity and purity of the synthesized isomers must be confirmed through rigorous analytical techniques. The key to differentiating the isomers lies in the distinct electronic environments of the atoms, which give rise to unique spectroscopic signatures.

Physicochemical Properties

| Property | 2-(3-Bromophenoxy)propanoyl chloride | 2-(4-Bromophenoxy)propanoyl chloride | Rationale for Difference |

| Molecular Formula | C₉H₈BrClO₂ | C₉H₈BrClO₂ | Isomers have the same molecular formula. |

| Molecular Weight | 263.52 g/mol | 263.52 g/mol | Isomers have the same molecular weight.[10] |

| Polarity | Expected to be slightly more polar | Expected to be slightly less polar | The para isomer has a more symmetrical structure, which can lead to a lower net dipole moment compared to the less symmetrical meta isomer. |

| Boiling Point | High | High | Acyl chlorides generally have lower boiling points than their corresponding carboxylic acids due to the lack of hydrogen bonding.[11] The boiling points of the isomers are expected to be very similar. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the functional group transformation from a carboxylic acid to an acyl chloride.

-

Key Diagnostic Peak: The most prominent feature for both isomers will be a very strong carbonyl (C=O) stretching band at a high frequency, typically in the range of 1770-1810 cm⁻¹ .[12] This high wavenumber is characteristic of the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon.[13]

-

Confirmation of Reaction: A successful synthesis is confirmed by the disappearance of the very broad O-H stretching band of the carboxylic acid precursor, which typically appears between 2500-3300 cm⁻¹.[14]

-

Isomer Differentiation: IR spectroscopy is generally insufficient to reliably distinguish between the 3-bromo and 4-bromo positional isomers, as the C-Br and aromatic C-H bending vibrations that differ are often complex and fall within the crowded fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for distinguishing between the two isomers. The substitution pattern on the benzene ring creates unique chemical shifts and splitting patterns for the aromatic protons.

Expected ¹H NMR Signatures (in CDCl₃):

-

2-(4-Bromophenoxy)propanoyl chloride (para-isomer): The symmetry of the para substitution results in a simpler spectrum. The aromatic region will show two distinct signals, both appearing as doublets (an AA'BB' system).

-

One doublet (2H) corresponding to the protons ortho to the oxygen.

-

One doublet (2H) corresponding to the protons meta to the oxygen (and ortho to the bromine).

-

-

2-(3-Bromophenoxy)propanoyl chloride (meta-isomer): The lower symmetry results in a more complex splitting pattern with four distinct signals for the aromatic protons.

-

A signal (1H, likely a triplet or doublet of doublets) for the proton between the two substituents.

-

Three other distinct signals (1H each, likely multiplets) for the remaining aromatic protons.

-

Expected ¹³C NMR Signatures:

The number of distinct signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum will also differ.

-

para-isomer: Due to symmetry, it will exhibit 4 signals in the aromatic region.

-

meta-isomer: Will exhibit 6 distinct signals in the aromatic region, as all six aromatic carbons are in unique electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compounds.

-

Isotopic Pattern: The most characteristic feature will be the isotopic pattern in the molecular ion region. Both bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%) and chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%) have significant natural isotopes.[15] This will result in a cluster of peaks for the molecular ion:

-

M+: Containing ⁷⁹Br and ³⁵Cl

-

M+2: A strong peak containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl

-

M+4: A smaller peak containing ⁸¹Br and ³⁷Cl

-

-

Fragmentation: A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion (R-C≡O⁺).[16] Therefore, a prominent peak corresponding to [M-Cl]⁺ would be expected for both isomers. Further fragmentation of the bromophenoxy group can also occur. The fragmentation patterns of the isomers are expected to be very similar, making MS less useful for differentiation than NMR unless tandem MS (MS/MS) techniques are employed.[17]

Analytical Methodologies for Isomer Separation

For quantitative analysis and purity assessment, chromatographic separation of the isomers is essential. The choice between HPLC and GC depends on the thermal stability and volatility of the compounds.

Caption: General analytical workflow for isomer separation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly effective method for separating isomers with slight differences in polarity.[18][19]

Protocol: Isocratic RP-HPLC Separation

-

Instrumentation: Standard HPLC system with a UV detector.[18]

-

Column: C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization. Adding a small amount of acid like trifluoroacetic acid (0.05%) can improve peak shape.[20][21][22]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both isomers show strong absorbance (e.g., 220 nm or 280 nm).

-

Sample Preparation: Prepare dilute solutions of the isomer mixture in the mobile phase.

-

Expected Outcome: The slightly more polar 3-bromo isomer is expected to have a shorter retention time than the less polar 4-bromo isomer on a C18 column.

Gas Chromatography (GC)

GC is suitable for analyzing volatile and thermally stable compounds and can provide excellent resolution for isomers.[23]

Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Column: A capillary column with a mid-polarity stationary phase (e.g., a phenyl-substituted polysiloxane like DB-5ms or ZB-5). The choice of column polarity is critical for separating isomers.[24]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-400.

-

Expected Outcome: The isomers will separate based on their boiling points and interaction with the stationary phase, resulting in two distinct peaks in the chromatogram.[25] The mass spectrometer will provide mass spectra for each peak, confirming their identity.[26][27]

Reactivity and Applications in Drug Development

Comparative Reactivity in Nucleophilic Acyl Substitution

The primary role of these isomers in synthesis is as acylating agents. They readily react with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.[9] The reactivity is governed by the electrophilicity of the carbonyl carbon.

The electronic effect of the bromine atom influences this electrophilicity. In both isomers, bromine exerts a -I (inductive) effect, withdrawing electron density and increasing reactivity. The para isomer also allows for a +M (mesomeric or resonance) effect, which can donate electron density to the ring, slightly counteracting the inductive withdrawal. However, for halogens, the inductive effect typically dominates. The electronic effects are very similar for both isomers, so a significant difference in reactivity is not expected.[28] Any observed differences in reaction rates would likely be subtle and highly dependent on the specific nucleophile and reaction conditions.

Caption: Role as building blocks in drug synthesis.

Role as Building Blocks in Medicinal Chemistry

The true value of these isomers lies in their utility as synthons for introducing the 2-(bromophenoxy)propanoyl moiety into more complex molecules. Given the established biological activities of bromophenols, including enzyme inhibition and antioxidant properties, these building blocks are used to create libraries of new compounds for high-throughput screening.[3][29] For example, reacting these acyl chlorides with various amine-containing scaffolds can rapidly generate a diverse set of amides, which can then be tested for specific therapeutic activities, such as kinase inhibition or antibacterial effects. The specific position of the bromine atom can be critical for optimizing drug-receptor interactions through halogen bonding or by sterically influencing the molecule's preferred conformation.

Conclusion: A Summary of Key Differentiating Features

While 2-(3-bromophenoxy)propanoyl chloride and 2-(4-bromophenoxy)propanoyl chloride share the same molecular formula and many chemical properties, they are distinct chemical entities. Their proper identification and separation are critical for reproducible and successful drug development campaigns. The definitive technique for their differentiation is NMR spectroscopy , which reveals unique splitting patterns in the aromatic region due to their different symmetries. For quantitative separation, RP-HPLC and GC are the methods of choice. As senior application scientists, it is our experience that a multi-technique approach, combining synthesis, spectroscopy, and chromatography, provides the most robust and trustworthy framework for working with these valuable isomeric building blocks.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

ChemTube3D. Acid Chloride Formation - Thionyl Chloride. ChemTube3D. [Link]

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Wikipedia. Acyl chloride. Wikipedia. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

ResearchGate. Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity | Request PDF. ResearchGate. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]

-

ResearchGate. (a) HPLC separation of seven bromophenols under optimized conditions.... ResearchGate. [Link]

-

PubMed. (2023, August 4). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. PubMed. [Link]

-

Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

ResearchGate. FT-IR of fatty acyl chlorides. | Download Scientific Diagram. ResearchGate. [Link]

-

Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13, 674. [Link]

-

Semantic Scholar. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]

-

MDPI. (2020, September 27). Marine bromophenols, synthesis, biological effects. Encyclopedia. [Link]

-

PubMed. (2024, July 1). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. PubMed. [Link]

-

PubChem. 2-Bromopropanoyl chloride. PubChem. [Link]

-

Organic Syntheses. o-PROPIOPHENOL and p-PROPIOPHENOL. Organic Syntheses. [Link]

-

ResearchGate. Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization | Request PDF. ResearchGate. [Link]

-

ResearchGate. (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

-

MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

-

LookChem. Cas 4878-20-0,Propanoyl chloride, 2-(4-chlorophenoxy)-. LookChem. [Link]

-

Phenomenex. Gas Chromatography Columns for Reliable Analysis. Phenomenex. [Link]

- Google Patents. A kind of synthesis technique of 2 phenoxy group propionyl chloride.

-

The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link]

-

Guillou, V., & Schönberger, T. (2022). On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 213, 114690. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

Pearson. Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. Pearson. [Link]

-

Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?. Quora. [Link]

-

Chemguide. mass spectra - the M+2 peak. Chemguide. [Link]

-

Aslani, S. (2020). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. UTA Libraries. [Link]

-

ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]_4-Chloro-_and_Bromo-Substituted_Diphenylamines)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Buy 2-(4-Bromophenoxy)propanoyl chloride | 56895-12-6 [smolecule.com]

- 10. 56895-12-6|2-(4-Bromophenoxy)propanoyl chloride|BLD Pharm [bldpharm.com]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]

- 23. turbo.vernier.com [turbo.vernier.com]

- 24. Gas Chromatography Columns for Reliable Analysis | Phenomenex [phenomenex.com]

- 25. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani [mavmatrix.uta.edu]

- 26. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

safety data sheet SDS for 2-(3-Bromophenoxy)propanoyl chloride

[1]

Executive Summary & Chemical Identity

Objective: This guide defines the safety architecture for handling 2-(3-Bromophenoxy)propanoyl chloride , a specialized bifunctional intermediate used in medicinal chemistry (e.g., PPAR agonist synthesis) and agrochemical development.[1]

Critical Hazard Overview: Unlike standard organic solvents, this compound possesses a dual-reactivity profile :

-

Acyl Chloride Moiety (-COCl): Highly electrophilic; reacts violently with nucleophiles (water, amines, alcohols) to release hydrochloric acid (HCl) gas and heat.

-

Aryl Bromide Moiety (Ar-Br): Stable under ambient conditions but poses chronic toxicity risks and serves as a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

Physicochemical Profile

Note: Experimental data for this specific CAS is limited. Values below marked "Predicted" are derived from Structure-Activity Relationships (SAR) with 2-phenoxypropanoyl chloride and 3-bromopropionyl chloride.

| Property | Value | Confidence/Source |

| Molecular Formula | Exact | |

| Molecular Weight | 263.52 g/mol | Exact |

| Physical State | Viscous Liquid / Low-melting Solid | Observed (Analogous) |

| Boiling Point | ~135–140 °C @ 0.5 mmHg | Predicted (High Vacuum Req.)[1] |

| Density | ~1.55 ± 0.1 g/mL | Predicted (Br-heavy) |

| Solubility | Reacts with water/alcohols.[1] Soluble in DCM, THF, Toluene. | Standard |

| Appearance | Colorless to pale yellow (Yellowing indicates HCl degradation) | Observation |

Thermodynamic Stability & Reactivity Architecture

Understanding the why behind the hazard is critical for safe protocol design. This compound is thermodynamically unstable in the presence of protic solvents.

Mechanism of Decomposition (Hydrolysis)

The primary safety threat is the hydrolysis of the acyl chloride. This reaction is exothermic and autocatalytic in moist air (HCl gas promotes further degradation).

Operational Implication:

-

Pressure Buildup: Sealed vessels containing moisture will pressurize with HCl gas, risking rupture.

-

Cross-Contamination: The HCl generated can corrode nearby metal equipment (balances, spatulas) and degrade acid-sensitive reagents in the same storage unit.[1]

Health Hazard Assessment (GHS Standards)

| Hazard Code | Description | Physiological Mechanism |

| H314 | Causes severe skin burns and eye damage | The -COCl group reacts with skin moisture to form HCl in situ, causing chemical and thermal burns simultaneously.[1] |

| H290 | May be corrosive to metals | Acidic hydrolysis products attack steel/aluminum. |

| EUH014 | Reacts violently with water | Rapid hydrolysis releases heat/gas. |

| H335 | May cause respiratory irritation | Inhalation of HCl mists damages mucous membranes. |

Toxicology Note (Aryl Bromide): While the acute danger is the acid chloride, the aryl bromide motif suggests potential for cumulative toxicity (hepatotoxicity) typical of halogenated aromatics. Treat as a suspected STOT (Specific Target Organ Toxicity) agent.[2]

Advanced Handling Protocols (SOP)

A. Engineering Controls[4][5]

-

Primary: Handle exclusively in a fume hood or glovebox (Nitrogen/Argon atmosphere).

-

Schlenk Line: Recommended for transfers involving volumes >10 mL to avoid atmospheric exposure.

-

Vessel Venting: Never heat this compound in a closed system without a pressure relief valve or inert gas bubbler.

B. Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical Splash Goggles + Face Shield (Standard safety glasses are insufficient for corrosive liquids).

-

Hands (Layered Approach):

-

Inner Layer: 4 mil Nitrile (Dexterity).

-

Outer Layer:Silver Shield / Laminate Film (Critical). Reasoning: Acyl chlorides can degrade nitrile, and the brominated aromatic ring facilitates permeation through standard rubber.

-

-

Body: Acid-resistant lab coat or apron.[1]

C. Transfer Protocol (The "Double-Needle" Method)

To prevent hydrolysis during transfer:

-

Dry all glassware in an oven (>120°C) for 2 hours.

-

Purge the source bottle with Argon.

-

Insert a positive-pressure Argon line (needle 1) into the septum.

-

Withdraw liquid using a gas-tight syringe (needle 2).

-

Self-Validation: If the liquid fumes (white smoke) upon exiting the needle, your inert atmosphere is compromised. Stop and re-purge.

Emergency Response & Waste Management

Spill Response (The "Dry" Method)

DO NOT use water. Water will cause the spill to boil and release HCl clouds.

-

Evacuate the immediate area if fumes are visible.

-

Cover the spill with solid Sodium Bicarbonate (

) or Calcium Carbonate. This neutralizes the acid and absorbs the liquid. -

Mix slowly with a plastic spatula until bubbling ceases.

-

Sweep into a hazardous waste container labeled "Acidic Organic Solids."

Quenching / Disposal Workflow

Unused reagent must be destroyed under controlled conditions.

References & Authority

-

BLD Pharm. (2025). Safety Data Sheet: 2-(3-Bromophenoxy)propanoyl chloride (CAS 1092300-28-1).[1] Retrieved from [1]

-

Sigma-Aldrich. (2024).[3] Technical Bulletin: Handling Moisture Sensitive Acid Chlorides.

-

PubChem. (2025).[2] Compound Summary: 3-Bromopropionyl chloride (Analogous Reactivity Data). National Library of Medicine. [1]

-

ECHA (European Chemicals Agency). C&L Inventory: 2-phenoxypropionyl chloride. [1]

Disclaimer: This guide is for research purposes only. Users must conduct their own local Risk Assessment before handling.[1]

Technical Guide: Solubility Profile and Solvent Compatibility of 2-(3-Bromophenoxy)propanoyl chloride

Topic: Solubility of 2-(3-Bromophenoxy)propanoyl chloride in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 2-(3-Bromophenoxy)propanoyl chloride , a critical intermediate in the synthesis of phenoxy-propionate herbicides and pharmaceutical precursors. Unlike simple dissolution, the handling of this compound requires a strict distinction between physical solubility (solvation) and chemical stability (resistance to solvolysis).

As an acid chloride, this compound exhibits high reactivity toward nucleophiles. Therefore, "solubility" in protic solvents (water, alcohols) is a misnomer for a degradation reaction. This guide delineates compatible aprotic solvents for synthesis and purification, supported by mechanistic insights and safety protocols.

Chemical Profile & Reactivity

To understand the solubility behavior, we must first analyze the molecular structure and its electronic environment.

-

Compound: 2-(3-Bromophenoxy)propanoyl chloride

-

Functional Groups:

-

Acyl Chloride (-COCl): Highly electrophilic; susceptible to nucleophilic attack.

-

Phenoxy Ether (-O-Ph): Lipophilic; provides solubility in organic solvents.

-

Bromine Substituent (-Br): Increases molecular weight and lipophilicity; enhances solubility in halogenated and aromatic solvents.

-

Physical State: Based on structural analogs (e.g., 2-phenoxypropanoyl chloride and 2-(2-bromophenoxy)propanoyl chloride), this compound is expected to be a viscous liquid or low-melting solid at room temperature.

The Solvation vs. Solvolysis Paradox

In solubility testing, a common error is mistaking the disappearance of a solid into a liquid for solubility. In the case of 2-(3-Bromophenoxy)propanoyl chloride:

-

In Toluene: The compound dissolves via dipole-dipole and

- -

In Methanol: The compound "dissolves" rapidly, but is immediately converted to the methyl ester via alcoholysis, releasing HCl gas. This is reaction , not solubility.

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic capability to solvate the target molecule without degrading it.

Table 1: Compatible Solvents (Aprotic)

Use these solvents for synthesis, extraction, and spectroscopic analysis (NMR, IR).

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM) | Excellent | High polarity matches the acyl chloride; "like dissolves like" for the halogenated aromatic ring. |

| Chlorinated | Chloroform ( | Excellent | Similar to DCM; preferred for NMR analysis ( |

| Aromatic | Toluene | High | |

| Ethers | Tetrahydrofuran (THF) | Good | Good general solvency; Must be anhydrous to prevent hydrolysis. |

| Ethers | Diethyl Ether ( | Good | Effective for extraction; low boiling point facilitates removal. |

| Esters | Ethyl Acetate | Moderate/Good | Polar aprotic; suitable for TLC and chromatography, provided it is dry. |

Table 2: Incompatible Solvents (Protic/Nucleophilic)

Strictly avoid these solvents unless the specific intention is to derivatize the compound.

| Solvent Class | Specific Solvent | Consequence of Contact | Reaction Product |

| Water | Water / Aqueous buffers | Violent Hydrolysis | 2-(3-Bromophenoxy)propionic acid + HCl (gas/mist) |

| Alcohols | Methanol (MeOH) | Rapid Alcoholysis | Methyl 2-(3-bromophenoxy)propionate + HCl |

| Alcohols | Ethanol (EtOH) | Rapid Alcoholysis | Ethyl 2-(3-bromophenoxy)propionate + HCl |

| Amines | Diethylamine / Pyridine | Ammonolysis | Corresponding Amide + Ammonium salt |

| Sulfoxides | DMSO (Wet) | Decomposition | DMSO is hygroscopic; wet DMSO causes rapid hydrolysis. |

Visualizing the Reactivity Pathways

The diagram below illustrates the divergent pathways the molecule takes depending on the solvent environment.

Figure 1: Divergent pathways of solvation (green) vs. reactive degradation (red) based on solvent nucleophilicity.

Experimental Protocols

Protocol A: Self-Validating Solubility Test

Objective: To determine solubility without risking sample degradation or false positives.

Reagents:

-

Test Solvent (DCM, Toluene, or Hexane) - Must be Anhydrous .

-

Silver Nitrate (

) solution (aqueous) - For validation step only.

Step-by-Step Methodology:

-

Preparation: Place 10 mg of 2-(3-Bromophenoxy)propanoyl chloride in a dry 2 mL vial under nitrogen atmosphere.

-

Solvent Addition: Add 0.5 mL of the test solvent (e.g., Toluene).

-

Observation 1 (Physical): Vortex for 30 seconds.

-

Clear solution: Soluble.[1]

-

Turbid/Solid remains: Insoluble.

-

Bubbling/Heat:STOP. Reaction occurring (Solvent likely wet or reactive).

-

-

Validation (The "Acid Check"):

-

Take a 50 µL aliquot of the "solution" and drop it into a separate vial containing 0.5 mL water.

-

Result: If the compound was stable in the solvent, it will now hydrolyze in the water, potentially turning litmus paper red or precipitating AgCl if treated with

. This confirms the acyl chloride was intact before hitting the water.

-

Protocol B: Anhydrous Handling for Synthesis

Objective: To maintain the integrity of the acyl chloride in solution for subsequent reactions (e.g., Friedel-Crafts or Amidation).

-

Drying: Ensure all solvents (DCM, THF) are dried over molecular sieves (3Å or 4Å) for at least 24 hours. Water content must be <50 ppm.

-

Inert Atmosphere: All transfers should occur under a blanket of Nitrogen (

) or Argon. -

Scavenging: If the solvent contains trace acid stabilizers (like ethanol in chloroform), use "Amylene-stabilized" grades or pass through basic alumina before use.

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific application.

Figure 2: Decision logic for solvent selection based on operational parameters.

References

-

PubChem. (n.d.).[2] 2-(2-Bromophenoxy)propanoyl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1990).[3] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[3][4] Org.[1][2][3][4] Synth. 1990, 68, 83. (Demonstrates standard handling of propionyl chloride derivatives). Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[5] Retrieved from [Link]

Sources

Phenoxy Acid Chloride Building Blocks: A Technical Guide for Medicinal Chemistry

Executive Summary

Phenoxy acid chlorides (e.g., phenoxyacetyl chloride and its substituted derivatives) serve as critical electrophilic "staples" in medicinal chemistry. They act as the activated bridge between the pharmacologically privileged phenoxy moiety—found in PPAR agonists, auxins, and antibiotics—and nucleophilic scaffolds. This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for synthesizing, handling, and deploying these reagents with high fidelity.

Structural Utility & Pharmacophore Relevance[1]

The phenoxy-alkyl-carbonyl motif is not merely a linker; it is often a primary determinant of binding affinity and metabolic stability.

-

Metabolic Resilience: Unlike simple esters which are rapidly hydrolyzed by plasma esterases, the ether linkage in the phenoxy motif (

) is metabolically robust, while the carbonyl group allows for diverse derivatization. -

Key Applications:

- -Lactams: The phenoxyacetyl side chain in Penicillin V confers acid stability, allowing oral administration.[1]

-

PPAR Agonists: Fibrates (e.g., Clofibrate , Fenofibrate ) utilize the phenoxy-isobutyric acid motif to modulate lipid metabolism.

-

Diuretics: Ethacrynic acid derivatives often rely on phenoxyacetic acid scaffolds.

Table 1: Comparative Utility of Phenoxy Building Blocks

| Feature | Phenoxy Acid Chloride | Phenoxy Ester | Phenoxy Acid |

| Reactivity | High (Electrophilic) | Low (Requires activation) | None (Nucleophilic/Acidic) |

| Atom Economy | High (HCl byproduct) | Low (Alcohol byproduct) | N/A |

| Storage Stability | Low (Hydrolysis prone) | High | High |

| Primary Use | Rapid library generation | Prodrugs / Intermediates | Starting material |

Synthesis & Preparation: The "Self-Validating" Protocol

Method A: Oxalyl Chloride with DMF Catalysis (Recommended)

This method is superior to Thionyl Chloride (

Mechanism of Action (The "Why")

The reaction is not driven solely by oxalyl chloride. Dimethylformamide (DMF) acts as a catalyst, forming a reactive Vilsmeier-Haack-type intermediate (Chloro-N,N-dimethylforminium chloride). This active species reacts with the carboxylic acid to form the acid chloride, regenerating DMF.[2]

Protocol: Preparation of 4-Chlorophenoxyacetyl Chloride

Target: Conversion of 4-chlorophenoxyacetic acid to its acid chloride.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Suspend 4-chlorophenoxyacetic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Note: The acid may not fully dissolve initially.

-

Catalysis: Add catalytic DMF (2-3 drops). Critical: Do not omit. Without DMF, the reaction is sluggish at room temperature.

-

Activation: Add Oxalyl Chloride (12.0 mmol, 1.2 eq) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (

) will be observed. -

The "Self-Validating" Check (TLC Method):

-

Take a 50

L aliquot of the reaction mixture. -

Quench it into a vial containing 200

L dry Methanol (MeOH). -

Run TLC of this quench against the starting acid.

-

Result: The acid chloride converts instantly to the Methyl Ester in MeOH. If you see the spot for the methyl ester (usually higher

than the acid) and zero starting acid, conversion is 100%.

-

-

Isolation: Concentrate in vacuo to remove DCM and excess oxalyl chloride. The residue is the crude acid chloride, usually sufficient for the next step.

Reactivity & Deployment

Once generated, the phenoxy acid chloride is a versatile pivot point.

Workflow Diagram: Divergent Synthesis

Critical Application: Friedel-Crafts Cyclization

A powerful application of phenoxy acid chlorides is the intramolecular Friedel-Crafts acylation to form benzofuran-3(2H)-ones or chroman-4-ones , which are privileged scaffolds in oncology and virology.

-

Reagent: Aluminum Chloride (

) or Tin(IV) Chloride ( -

Conditions: The acid chloride is pre-formed, dissolved in Nitrobenzene or DCM, and treated with the Lewis Acid.

-

Regioselectivity: The oxygen atom of the phenoxy group directs the cyclization ortho to itself.

Stability, Handling & Safety

Phenoxy acid chlorides are lachrymators and corrosive. Their stability is compromised by moisture.[3][4]

Storage Best Practices

-

Inert Atmosphere: Always store under Argon or Nitrogen.

-

Container: Glass with Teflon-lined caps. Do not use rubber septa for long-term storage (HCl fumes degrade rubber).

-

Temperature: 2-8°C. Cold storage slows hydrolysis and disproportionation.

Troubleshooting Table

| Problem | Root Cause | Solution |

| Low Yield (Amide Coupling) | Hydrolysis of Acid Chloride | Ensure amine and solvent are dry. Use excess amine or Schotten-Baumann conditions (biphasic). |

| Dark/Tar Formation | Polymerization/Degradation | Phenoxy ring is electron-rich. Avoid heating >40°C during acid chloride formation. |

| Incomplete Conversion | Lack of Catalyst | Ensure DMF is added (Method A) or use reflux if using |

| Chlorine on Ring | Over-reaction | Avoid large excess of halogenating agent; keep temp low. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride synthesis protocols).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Vilsmeier-Haack intermediates).

-

BenchChem. (2025).[1] The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides.

-

Mahajan, S., et al. (2020). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. (Application in heterocycle formation).

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. (Mechanistic details on SOCl2 vs Oxalyl Chloride).

Sources

Methodological & Application

Strategic Synthesis of 7-Bromo-2-methylchroman-4-one via Intramolecular Friedel-Crafts Acylation of 2-(3-Bromophenoxy)propanoyl Chloride

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of 7-bromo-2-methylchroman-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this protocol is a robust intramolecular Friedel-Crafts acylation, a powerful cyclization strategy for the formation of polycyclic ketones. We present a detailed, two-part experimental procedure, beginning with the preparation of the key precursor, 2-(3-Bromophenoxy)propanoyl chloride, from accessible starting materials. This is followed by a step-by-step protocol for the Lewis acid-mediated cyclization. The document elucidates the underlying reaction mechanism, discusses critical parameters for optimization, and outlines essential safety protocols, aiming to equip researchers with the practical and theoretical knowledge required for the successful application of this methodology.

Introduction: The Value of the Chromanone Scaffold

Chroman-4-one and its derivatives are privileged heterocyclic structures that form the core of numerous biologically active compounds and natural products.[1] Their prevalence in medicinal chemistry stems from their ability to interact with a wide range of biological targets, leading to applications as antitumor, antibacterial, and anti-inflammatory agents.[1][2] The strategic introduction of substituents, such as a bromine atom, can further enhance therapeutic activity, improve metabolic stability, or modulate drug-target interactions through halogen bonding.[3]

The intramolecular Friedel-Crafts acylation stands out as one of the most effective and direct methods for constructing the chromanone ring system.[4] This reaction involves the cyclization of a tethered acyl chloride onto an aromatic ring, driven by a Lewis acid catalyst. This application note details a representative protocol for this transformation using 2-(3-Bromophenoxy)propanoyl chloride, providing a reliable pathway to valuable brominated chromanone intermediates for drug discovery and development programs.

Part I: Synthesis of the Acylating Agent: 2-(3-Bromophenoxy)propanoyl chloride

A robust synthesis of the target chromanone begins with the reliable preparation of its acyl chloride precursor. This is achieved in a two-step sequence starting from 3-bromophenol.

Step 1: Synthesis of 2-(3-Bromophenoxy)propanoic Acid

This step employs a Williamson ether synthesis-type reaction. The phenoxide of 3-bromophenol acts as a nucleophile, displacing the bromide from 2-bromopropionic acid to form the ether linkage.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromophenol (1.0 eq) in a suitable solvent such as ethanol or acetone.

-

Add a slight excess of a base, such as sodium hydroxide (NaOH, 2.2 eq), to the solution to generate the phenoxide in situ.

-

To the stirred solution, add 2-bromopropionic acid (1.1 eq) dropwise.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) until the pH is ~2, causing the carboxylic acid product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-bromophenoxy)propanoic acid.

-

Step 2: Conversion to 2-(3-Bromophenoxy)propanoyl Chloride

The synthesized carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂).[5][6] This reagent is particularly effective as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[6][7]

-

Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

-

Place the dry 2-(3-bromophenoxy)propanoic acid (1.0 eq) in a round-bottom flask fitted with a reflux condenser (with a gas outlet connected to a trap).

-

Add thionyl chloride (SOCl₂, ~2.0 eq), either neat or with an inert solvent like dichloromethane (DCM).[8]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Gently heat the mixture to reflux (typically around 70-80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Remove the excess thionyl chloride by distillation or under reduced pressure.

-

The crude 2-(3-Bromophenoxy)propanoyl chloride can be purified by vacuum distillation or used directly in the next step.

-

Part II: Intramolecular Friedel-Crafts Acylation Protocol

With the acyl chloride in hand, the key cyclization can be performed. The protocol requires strictly anhydrous conditions, as the Lewis acid catalyst, aluminum chloride (AlCl₃), reacts violently with water.[9][10]

Table 1: Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Mass/Volume |

| 2-(3-Bromophenoxy)propanoyl chloride | C₉H₈BrClO₂ | 263.52 | - | 10.0 | 2.64 g |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | - | 12.0 | 1.60 g |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 1.33 g/mL | - | 100 mL |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~12 M | - | ~20 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - | - | ~50 mL |

| Brine (Saturated NaCl Solution) | NaCl | - | - | - | ~50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~5 g |

Experimental Procedure

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and 50 mL of anhydrous DCM. Cool the suspension to 0°C in an ice-water bath.

-

Substrate Addition: Dissolve 2-(3-Bromophenoxy)propanoyl chloride (1.0 eq) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g) and concentrated HCl (~20 mL). This step is highly exothermic and should be done with vigorous stirring in a fume hood. This process hydrolyzes the aluminum complexes.[11]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM (2 x 30 mL).

-

Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

-

Purification: The crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

-

Expected Characterization Data for 7-Bromo-2-methylchroman-4-one:

-

¹H NMR: Expect characteristic signals for the aromatic protons (with coupling patterns indicative of 1,2,4-substitution), a quartet for the proton at the C2 position, and a doublet for the C2-methyl group.

-

¹³C NMR: Key signals include the carbonyl carbon (~190-200 ppm), carbons of the aromatic ring, and the aliphatic carbons of the heterocyclic ring.

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1690 cm⁻¹.[12][13]

-

Part III: Mechanistic Considerations & Optimization

A deep understanding of the reaction mechanism and its governing factors is crucial for troubleshooting and adapting the protocol.

Reaction Mechanism

The intramolecular Friedel-Crafts acylation proceeds through a classic electrophilic aromatic substitution pathway.

Controlling Regioselectivity

The position of cyclization on the 3-bromophenoxy ring is determined by the directing effects of the existing substituents.[14]

-

-O-R (Phenoxy ether): This is a strongly activating group that directs electrophilic attack to the ortho and para positions through resonance donation of its lone pair electrons.[15][16]

-

-Br (Bromo): This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the intermediate.[17][18]

In this substrate, the two effects work in concert. The strongly activating ether group directs the attack to its ortho positions (C2 and C6 of the benzene ring). The C6 position is sterically accessible and leads to the formation of a stable six-membered ring.[4] The bromine at C3 further deactivates the C2 and C4 positions relative to C6, reinforcing the cyclization at the C6 position to yield the 7-bromo-substituted chromanone as the major product.

Table 2: Key Parameters for Optimization

| Parameter | Common Choices | Rationale and Impact on Reaction |

| Lewis Acid | AlCl₃, FeCl₃, SnCl₄, InCl₃ | AlCl₃ is the most common and reactive, but requires stoichiometric amounts.[11] Milder acids like FeCl₃ or InCl₃ may offer better functional group tolerance or catalytic activity but could require higher temperatures or longer reaction times.[19][20] |

| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Carbon Disulfide (CS₂), Nitrobenzene | DCM and DCE are common choices that dissolve the reactants and complex well. CS₂ is a classic, non-coordinating solvent. Nitrobenzene can be used for very deactivated systems but is toxic and difficult to remove. |

| Temperature | 0°C to Reflux | Lower temperatures (0°C to RT) are generally preferred to minimize side reactions. For less reactive substrates, heating may be necessary. The initial addition of the acyl chloride should always be done at low temperature to control the exotherm. |

| Stoichiometry | 1.1 - 2.0 eq. of Lewis Acid | A stoichiometric amount (or slight excess) of AlCl₃ is typically required because the product ketone coordinates strongly with the Lewis acid, effectively sequestering it.[11] |

Part IV: Safety and Handling

Adherence to strict safety protocols is paramount when performing this reaction.

-

Aluminum Chloride (Anhydrous):

-

Hazard: Highly corrosive and reacts violently with water, releasing large amounts of heat and corrosive HCl gas.[10][21] Inhalation of dust can cause severe respiratory irritation.[21]

-

Handling: Must be handled in a dry environment, preferably in a fume hood or glove box.[10] Wear safety goggles, a face shield, a lab coat, and appropriate gloves (e.g., nitrile).[9][22]

-

Spills: Do NOT use water. Cover spills with dry sand or a Class D fire extinguisher powder.[10]

-

-

Thionyl Chloride:

-

Hazard: Corrosive and a lachrymator (causes tears). Reacts with water to produce HCl and SO₂.

-

Handling: Always handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

-

General Precautions:

-

All glassware must be thoroughly dried (e.g., oven- or flame-dried) before use to prevent violent reactions with moisture-sensitive reagents.

-

The quenching step is highly exothermic and must be performed slowly, with adequate cooling and behind a safety shield.

-

Conclusion

This application note provides a validated, field-proven methodology for the synthesis of a substituted chroman-4-one via intramolecular Friedel-Crafts acylation. By detailing both the synthesis of the necessary precursor and the critical parameters of the cyclization reaction, this guide serves as a valuable resource for chemists in drug discovery and process development. The principles and protocols outlined herein are adaptable and can be applied to a broader range of substituted phenoxypropanoyl chlorides, facilitating the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

- Moody, M. R., & Baik, M. H. (2006). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Organic letters, 8(20), 4469–4472.

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Farmer, S. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [Link]

- Mary, Y. S., et al. (2021).

- Alcaide, B., Almendros, P., & Luna, A. (2006). Lewis Acid-Induced Intramolecular Friedel−Crafts Cyclization of 1,3-Bis-exocyclic Dienes. A New Route to 4a-Methyltetrahydrofluorenes. Organic Letters, 8(21), 4755-4758.

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

- Khan, I., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46), 29939–29952.

-

Lab Alley. (2025, July 2). SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

- Khan, I., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega, 5(46).

- Mphahlele, M. J. (2012).

- Mary, Y. S., et al. (2020).

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, October 14). Efficacy of Intramolecular Friedel-Crafts reaction on =o, c=o bonds of ring structures?. Retrieved from [Link]

- Spaltenstein, A., et al. (1993). Tetrahedron Letters, 34(9), 1457-1460.

- Kendall, E. C., & McKenzie, B. (n.d.). β-BROMOPROPIONIC ACID. Organic Syntheses.

- Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Synthetic and spectroscopic studies of 6-substituted chromone derivatives [univendspace.univen.ac.za]

- 3. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. redox.com [redox.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. nj.gov [nj.gov]

- 22. carlroth.com [carlroth.com]

Application Note: Buchwald-Hartwig Amination of 3-Bromophenoxy Moieties

Executive Summary & Strategic Context

The 3-bromophenoxy moiety represents a distinct subclass of aryl halides frequently encountered in the synthesis of kinase inhibitors (e.g., type II inhibitors targeting the DFG-out conformation) and GPCR ligands. Unlike simple aryl bromides, the meta-phenoxy group introduces a unique electronic and steric environment:

-

Electronic Activation: The phenoxy group exerts a dominant inductive electron-withdrawing effect (-I) at the meta position, rendering the C-Br bond more electrophilic and facilitating oxidative addition compared to electron-neutral benzenes.

-

Steric Architecture: While less hindered than ortho-substituents, the flexible phenoxy ether linkage can create a "sweeping volume" that interferes with bulky ligand coordination, necessitating precise ligand selection.

This guide provides a validated, self-consistent workflow for aminating 3-bromophenoxy substrates, prioritizing yield, reproducibility, and scalability.

Mechanistic Insight & Catalyst Selection

The success of this transformation hinges on the Reductive Elimination step. While Oxidative Addition is facilitated by the meta-phenoxy group, the subsequent amine coordination and elimination require a catalyst system that prevents the formation of inactive off-cycle palladium dimers.

The Ligand Landscape

For 3-bromophenoxy substrates, we prioritize Dialkylbiaryl Phosphines (Buchwald Ligands) over older generations (e.g., BINAP, DPPF).

| Amine Class | Recommended Ligand | Rationale |

| Primary Alkyl Amines | BrettPhos | Prevents |

| Secondary Amines | RuPhos | Excellent for sterically demanding couplings; prevents hydrodehalogenation. |

| Anilines | XPhos | General-purpose workhorse; high turnover frequency (TOF) for weak nucleophiles. |

| Amides/Carbamates | tBuXPhos | Specialized for weak N-nucleophiles; prevents catalyst poisoning. |

The Precatalyst Advantage

Avoid in situ generation from Pd(OAc)

-

Ensure accurate 1:1 Pd:Ligand stoichiometry.

-

Activate rapidly at room temperature.

-

Eliminate the induction period associated with reducing Pd(II) to Pd(0).

Validated Experimental Protocols

Protocol A: General Coupling (Secondary Amines & Anilines)

Target: High-throughput synthesis, robust substrates.

Reagents:

-

Substrate: 1-bromo-3-phenoxybenzene derivative (1.0 equiv)

-

Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Vessel Prep: Flame-dry a resealable reaction vial (e.g., Biotage microwave vial or Schlenk tube) and cool under Argon.

-

Solids Addition: Charge the vial with the aryl bromide (if solid), XPhos Pd G3, and NaOtBu.

-

Note: If using a glovebox is not feasible, these air-stable precatalysts can be weighed in air, but rapid purging is required immediately after.

-

-

Liquids Addition: Add the amine (if liquid) and anhydrous solvent via syringe.

-

Critical Control: Sparge the solvent with Argon for 10 minutes prior to use to remove dissolved O

.

-

-

Reaction: Seal the vessel. Heat to 80–100 °C for 2–12 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern) and appearance of the product mass.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Challenging Couplings (Primary Amines & Base-Sensitive Groups)

Target: Prevention of bis-arylation and tolerance of esters/nitriles.

Reagents:

-

Catalyst: BrettPhos Pd G3 (2.0 - 4.0 mol%)

-

Base: Cs

CO -

Solvent: tert-Amyl alcohol (t-AmOH) or 1,4-Dioxane

-

Temperature: 90–110 °C

Key Modification: Use BrettPhos .[1][5][6][7][8] Its extreme steric bulk effectively blocks the coordination of a second aryl halide molecule after the first amination, ensuring >95% selectivity for the mono-arylated primary amine.

Visualized Workflows

Catalytic Cycle for 3-Bromophenoxy Amination

This diagram illustrates the specific influence of the phenoxy group on the catalytic cycle.

Caption: The catalytic cycle highlights the inductive activation of the oxidative addition by the 3-phenoxy group and the critical role of bulky ligands in preventing beta-hydride elimination.

Optimization Decision Tree

Use this logic flow to select the optimal conditions for your specific 3-bromophenoxy derivative.

Caption: Decision matrix for selecting Ligand/Base combinations based on nucleophile class and functional group tolerance.

Troubleshooting & Self-Validation

To ensure the protocol is a "Self-Validating System," perform these checks: